molecular formula C12H17NO2 B13312168 3-(3,5-Dimethoxybenzyl)azetidine

3-(3,5-Dimethoxybenzyl)azetidine

Cat. No.: B13312168
M. Wt: 207.27 g/mol
InChI Key: JWGKXCYLXPKNAP-UHFFFAOYSA-N
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Description

3-(3,5-Dimethoxybenzyl)azetidine is a chemical compound with the molecular formula C12H17NO2. It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Dimethoxybenzyl)azetidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dimethoxybenzylamine with a suitable azetidine precursor. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like acetonitrile, at elevated temperatures .

Industrial Production Methods: Industrial production of azetidines, including this compound, may utilize microwave-assisted synthesis to enhance reaction rates and yields. This method involves the use of microwave irradiation to accelerate the cyclization process, resulting in higher efficiency and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions: 3-(3,5-Dimethoxybenzyl)azetidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydride, various nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines .

Scientific Research Applications

3-(3,5-Dimethoxybenzyl)azetidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethoxybenzyl)azetidine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, binding to their active sites and preventing substrate access. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects in medicinal applications .

Comparison with Similar Compounds

    Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity.

    Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and reactivity.

    β-Lactams: Four-membered nitrogen-containing heterocycles similar to azetidines but with a carbonyl group.

Uniqueness: 3-(3,5-Dimethoxybenzyl)azetidine is unique due to its specific substitution pattern on the benzyl group, which imparts distinct chemical and biological properties. Compared to aziridines, it has lower ring strain and is more stable, making it easier to handle and use in various applications. Its structure also allows for diverse functionalization, enhancing its versatility in synthetic chemistry .

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

3-[(3,5-dimethoxyphenyl)methyl]azetidine

InChI

InChI=1S/C12H17NO2/c1-14-11-4-9(3-10-7-13-8-10)5-12(6-11)15-2/h4-6,10,13H,3,7-8H2,1-2H3

InChI Key

JWGKXCYLXPKNAP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)CC2CNC2)OC

Origin of Product

United States

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